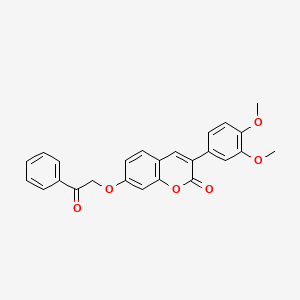

3-(3,4-dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Beschreibung

3-(3,4-Dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 and a 2-oxo-2-phenylethoxy group at position 7 of the chromen-2-one scaffold. Its molecular formula is C₂₅H₂₀O₆, with a molecular weight of 428.43 g/mol (CAS RN: 859661-12-4) . The compound’s structure combines a methoxy-substituted aromatic ring and a ketone-containing side chain, which are critical for its interactions with biological targets.

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-phenacyloxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-28-22-11-9-17(13-24(22)29-2)20-12-18-8-10-19(14-23(18)31-25(20)27)30-15-21(26)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCFFSCQLSVBHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=CC=C4)OC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone.

Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form the intermediate chalcone.

Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst to form the chromen-2-one core structure.

Esterification: The final step involves the esterification of the chromen-2-one core with phenylacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chromen-2-one moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the development of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Comparisons

(a) Anti-HCV Activity

Compound 6a (from ) shares the 3,4-dimethoxyphenyl group with the target compound but replaces the 2-oxo-2-phenylethoxy group with an amino-propanol linker. This modification confers anti-HCV activity (EC₅₀ = 8.2 μM), suggesting that the 3,4-dimethoxyphenyl moiety is critical for antiviral targeting .

(b) Antioxidant and Enzyme Inhibition

Curcuminoid derivatives (e.g., 3d in ) demonstrate that methoxy groups on aromatic rings enhance antioxidant capacity and ACE inhibition. The target compound’s 3,4-dimethoxyphenyl group aligns with this trend, but its coumarin core (vs. curcumin’s diketone scaffold) may limit radical scavenging efficacy .

(c) Metabolic Stability

The chloro-substituted analog in highlights the role of bioisosteric replacements (e.g., Cl for H) in improving metabolic stability. The target compound’s 2-oxo-2-phenylethoxy group, with a ketone and phenyl group, may similarly resist enzymatic degradation compared to simpler alkoxy substituents .

Biologische Aktivität

3-(3,4-dimethoxyphenyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological properties and mechanisms of action.

- Molecular Formula : C25H24O6

- Molecular Weight : 432.43 g/mol

- CAS Number : 496784-53-3

Antioxidant Activity

Several studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The compound in focus demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Research has shown that coumarin derivatives possess anticancer properties. For instance, studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis in tumor cells through the activation of caspases and modulation of cell cycle proteins.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| Study B | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |

| Study C | A549 (Lung Cancer) | 12.3 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate that it exhibits moderate to strong inhibitory effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cancer progression and inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of several coumarin derivatives, including the compound . These compounds were tested for their cytotoxicity against different cancer cell lines, revealing significant potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.